molecular formula C18H22ClN5O2 B7818578 Alogliptin CAS No. 1246610-75-2

Alogliptin

カタログ番号: B7818578
CAS番号: 1246610-75-2
分子量: 375.9 g/mol
InChIキー: WIXFPWNBCBVIFA-XFULWGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alogliptin is an oral anti-diabetic drug belonging to the dipeptidyl peptidase-4 inhibitor class. It is primarily used to manage blood sugar levels in patients with type 2 diabetes mellitus. This compound works by inhibiting the enzyme dipeptidyl peptidase-4, which results in increased levels of incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels .

科学的研究の応用

Alogliptin has a wide range of scientific research applications, including:

作用機序

Target of Action

Alogliptin is a selective, orally-bioavailable inhibitor of the enzymatic activity of dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that degrades incretins, which are hormones that help regulate blood sugar levels .

Mode of Action

This compound works by blocking the action of DPP-4 , which normally destroys incretins . By inhibiting DPP-4, this compound increases the amount of active plasma incretins, which helps with glycemic control .

Biochemical Pathways

Incretin hormones, such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1), regulate glucose homeostasis by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells . By inhibiting DPP-4, this compound prolongs the activity of these incretins, thereby enhancing their effects on glucose regulation .

Pharmacokinetics

This compound is rapidly absorbed with a time to maximum plasma concentration (tmax) of approximately 2 hours and is eliminated with a half-life of 21 hours . The absolute bioavailability of this compound is reported as approximately 100% . It undergoes little or no chiral conversion in vivo to the (S)-enantiomer .

Result of Action

The inhibition of DPP-4 by this compound leads to increased insulin production when it’s needed and lower blood sugar levels . This helps to control the level of sugar in the blood, making this compound an effective treatment for type 2 diabetes .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, if a patient has kidney disease, the doses of this compound will need to be reduced depending on the stage of the kidney disease . Furthermore, this compound may need to be temporarily stopped if a patient is going to have an operation .

生化学分析

Biochemical Properties

Alogliptin interacts with the enzyme DPP-4, inhibiting its activity . This interaction is noncovalent and is based on the structure of this compound and related quinazolinone-based DPP-4 inhibitors . The inhibition of DPP-4 increases the amount of active plasma incretins which helps with glycemic control .

Cellular Effects

This compound has been shown to have effects on various types of cells. It can cause severe or ongoing pain in joints, heart problems, and liver problems . It also has the potential to cause serious side effects on the heart or pancreas .

Molecular Mechanism

This compound works by inhibiting DPP-4, which normally degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon like peptide 1 (GLP-1) . The inhibition of DPP-4 increases the amount of active plasma incretins which helps with glycemic control .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-lasting, dose-dependent antihyperglycemic effects . It has also shown to down-regulate atherogenic lipids .

Dosage Effects in Animal Models

In animal models, this compound has shown potent, long-lasting, and both dose- and glucose-dependent antihyperglycemic effects .

Metabolic Pathways

This compound is involved in the incretin hormone metabolic pathway . It inhibits DPP-4, which normally degrades the incretins GIP and GLP-1 .

Transport and Distribution

This compound is well distributed into tissues . Following a single, 12.5 mg intravenous infusion of this compound to healthy subjects, the volume of distribution during the terminal phase was 417 L .

準備方法

Synthetic Routes and Reaction Conditions

Alogliptin is synthesized through a multi-step process. The key steps involve the formation of the pyrimidinedione core and the subsequent attachment of the piperidine and benzonitrile moieties. The synthetic route typically includes:

  • Formation of the pyrimidinedione core through a condensation reaction.
  • Introduction of the piperidine ring via nucleophilic substitution.
  • Attachment of the benzonitrile group through a coupling reaction.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes:

化学反応の分析

Types of Reactions

Alogliptin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

類似化合物との比較

Alogliptin is compared with other dipeptidyl peptidase-4 inhibitors, such as:

  • Linagliptin
  • Saxagliptin
  • Sitagliptin
  • Vildagliptin

Uniqueness

This compound is unique in its pharmacokinetic profile, with a high bioavailability and a relatively long half-life. It exhibits minimal metabolism and is primarily excreted unchanged in the urine. This distinguishes it from other dipeptidyl peptidase-4 inhibitors, which may undergo significant hepatic metabolism .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Alogliptin involves the condensation of two key intermediates, namely, (2S)-2-[(2-methylpyridin-3-yl)amino]-2-oxo-1-phenylethylamine and (2S,4S)-4-amino-5-(3-hydroxyadamantan-1-yl)-2,2-dimethylpentanoic acid. The condensation reaction is catalyzed by a Lewis acid, such as titanium tetrachloride, to form the final product, Alogliptin.", "Starting Materials": [ "(2S)-2-[(2-methylpyridin-3-yl)amino]-2-oxo-1-phenylethylamine", "(2S,4S)-4-amino-5-(3-hydroxyadamantan-1-yl)-2,2-dimethylpentanoic acid", "Titanium tetrachloride" ], "Reaction": [ "Step 1: Protection of the amine group of (2S)-2-[(2-methylpyridin-3-yl)amino]-2-oxo-1-phenylethylamine with tert-butyloxycarbonyl (BOC) group", "Step 2: Coupling of the BOC-protected amine with (2S,4S)-4-amino-5-(3-hydroxyadamantan-1-yl)-2,2-dimethylpentanoic acid using a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate", "Step 3: Deprotection of the BOC group using an acid, such as trifluoroacetic acid (TFA), to obtain the key intermediate", "Step 4: Condensation of the key intermediate with titanium tetrachloride as a Lewis acid catalyst to form the final product, Alogliptin" ] }

CAS番号

1246610-75-2

分子式

C18H22ClN5O2

分子量

375.9 g/mol

IUPAC名

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;hydrochloride

InChI

InChI=1S/C18H21N5O2.ClH/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1H/t15-;/m1./s1

InChIキー

WIXFPWNBCBVIFA-XFULWGLBSA-N

異性体SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.Cl

SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N

正規SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.Cl

溶解性

Sparingly soluble

蒸気圧

3.11X10-12 mm Hg at 25 °C (est)

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alogliptin
Reactant of Route 2
Alogliptin
Reactant of Route 3
Alogliptin
Reactant of Route 4
Alogliptin
Reactant of Route 5
Alogliptin
Reactant of Route 6
Alogliptin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。